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Compound of Interest

Compound Name: 2-Methyl-4-phenylbut-3-yn-2-ol

Cat. No.: B159067

For researchers, scientists, and professionals in drug development, a detailed understanding of
a molecule's structural characteristics is paramount. This guide provides a comprehensive
spectroscopic comparison of 2-Methyl-4-phenylbut-3-yn-2-ol and its saturated counterpart, 2-
Methyl-4-phenylbutan-2-ol. Through a meticulous analysis of Infrared (IR), Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), and
Mass Spectrometry (MS) data, we highlight the key spectral differences arising from the
presence of a carbon-carbon triple bond.

This guide presents a side-by-side comparison of the spectroscopic data for these two
compounds, offering valuable insights for their identification and characterization. Detailed
experimental protocols for the acquisition of the presented data are also included to ensure
reproducibility.

Spectroscopic Data Comparison

The presence of the alkyne functionality in 2-Methyl-4-phenylbut-3-yn-2-ol leads to distinct
and readily identifiable features in its spectra when compared to the fully saturated 2-Methyl-4-
phenylbutan-2-ol.

2-Methyl-4-phenylbut-3-yn-2-ol: Spectroscopic Data
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Spectroscopic Technique Observed Data

~3300 cm~1 (O-H stretch, broad), ~2230 cm™1
(C=C stretch, weak), ~2980 cm~1 (sp3 C-H
stretch), ~750, 690 cm~1 (C-H bend,

monosubstituted benzene)

Infrared (IR) Spectroscopy

0 7.41-7.43 (m, 2H, Ar-H), 7.29-7.31 (m, 3H, Ar-

1H Nuclear Magnetic Resonance (NMR) H), 2.33 (s, 1H, OH), 1.62 (s, 6H, 2 x CHa)[1]
1 . L 1 1 - H L 3

0 131.6, 128.2 (x2), 122.7 (Ar-C), 93.8 (Ar-
13C Nuclear Magnetic Resonance (NMR) C=C), 82.1 (Ar-C=C), 65.6 (C-OH), 31.4 (2 x
CH3)[1]

Molecular lon (M*): m/z 160. Key Fragments:

Mass Spectrometry (MS
P y (MS) m/z 145 (M-CHs), 115 (M-C(CHs)20H)

Spectroscopic Technique Observed Data

~3400 cm~1 (O-H stretch, broad), ~2970 cm~1
Infrared (IR) Spectroscopy (sp® C-H stretch), ~745, 700 cm~1 (C-H bend,

monosubstituted benzene)

0 7.28-7.15 (m, 5H, Ar-H), 2.70-2.65 (m, 2H, Ar-
1H Nuclear Magnetic Resonance (NMR) CH2), 1.85-1.75 (m, 2H, -CH2-), 1.60 (s, 1H,
OH), 1.25 (s, 6H, 2 x CH3)

0 142.4 (Ar-C), 128.4 (x2, Ar-C), 125.8 (x2, Ar-
13C Nuclear Magnetic Resonance (NMR) C), 70.8 (C-OH), 41.1 (Ar-CHz2), 30.1 (-CH2-),
29.2 (2 x CHs)

Molecular lon (M+): m/z 164. Key Fragments:
Mass Spectrometry (MS) m/z 149 (M-CHs), 105 (M-C(CHs)20H), 91
(C7H7*, tropylium ion)[2]

Key Spectroscopic Distinctions
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The most telling differences are the appearance of a C=C stretch in the IR spectrum of the
unsaturated alcohol and the significant downfield shift of the sp-hybridized carbons in its 13C
NMR spectrum. The *H NMR also clearly distinguishes the two, with the saturated analogue
showing characteristic signals for the ethyl bridge connecting the phenyl ring and the tertiary
alcohol.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was applied between two potassium bromide (KBr) plates.
For solid samples, a solution in a volatile solvent like dichloromethane was prepared, and a
drop was placed on a KBr plate, allowing the solvent to evaporate. The spectrum was recorded
using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For both *H and 3C NMR, approximately 10-20 mg of the sample was dissolved in about 0.7
mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) was added as
an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample
was introduced into the ion source, where it was bombarded with a beam of electrons (typically
at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by a
mass analyzer and detected.

Logical Relationship Diagram
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Spectroscopic Comparison of Phenyl-Substituted Tertiary Alcohols

2-Methyl-4-phenylbut-3-yn-2-ol 2-Methyl-4-phenylbutan-2-ol
(Unsaturated Analogue) (Saturated Analogue)

<

13C NMR Mass Spectrometry IR Spectroscopy

Click to download full resolution via product page

Caption: Comparative analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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